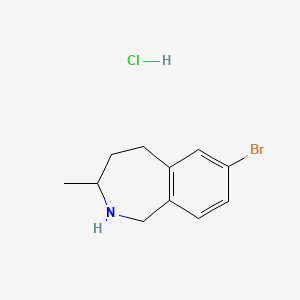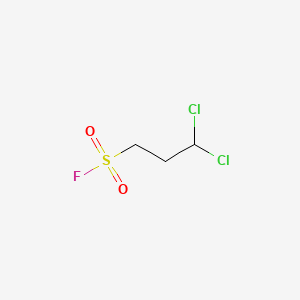![molecular formula C13H19NO5S B6608844 5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid CAS No. 1646617-17-5](/img/structure/B6608844.png)
5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid is a complex organic compound featuring a furan ring substituted with a sulfanyl methyl group and a carboxylic acid functionality The tert-butoxycarbonyl (Boc) group protects the amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis generally begins with commercially available furan-2-carboxylic acid.
Protection of the Amino Group: : The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
Sulfanylation: : The amino-protected ethylamine is then reacted with a sulfanyl compound, often using thiols and a coupling agent like DCC (dicyclohexylcarbodiimide).
Final Coupling: : The resulting intermediate is then coupled with furan-2-carboxylic acid under mild conditions to produce the target compound.
Industrial Production Methods
Large-scale production might utilize flow chemistry techniques to enhance reaction efficiency and purity. High-pressure liquid chromatography (HPLC) is used for purification, ensuring high yield and consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Converts the sulfanyl group to a sulfoxide or sulfone, typically using oxidizing agents like hydrogen peroxide.
Reduction: : Reduces the carboxylic acid to an alcohol using reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution: : The amino group can be deprotected and substituted with various electrophiles under acidic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Hydrochloric acid (HCl) for Boc deprotection, followed by electrophiles like acyl chlorides.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Alcohol derivatives of the original carboxylic acid.
Substitution: : Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: : Used as a building block in organic synthesis for complex molecule construction.
Catalysis: : Functions as a ligand in metal-catalyzed reactions.
Biology
Enzyme Inhibitors: : Acts as a potential inhibitor for certain enzymes due to its ability to mimic natural substrates.
Peptide Synthesis: : Utilized in peptide synthesis, especially in the formation of cyclic peptides.
Medicine
Drug Development: : Potentially useful in developing drugs targeting specific biochemical pathways due to its unique functional groups.
Diagnostics: : May be used in developing diagnostic agents for certain diseases.
Industry
Material Science: : Applications in creating novel materials with specific electronic or optical properties.
Agrochemicals: : Potential precursor in the synthesis of pesticides or herbicides.
Mecanismo De Acción
The compound's mechanism of action often involves its interaction with molecular targets through its sulfanyl and carboxylic acid groups. These interactions can inhibit enzyme activity or alter molecular pathways by binding to active sites or mimicking substrates. The Boc group also allows selective deprotection, enabling precise targeting of reactions within complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic Acid: : Simpler structure without the sulfanyl and Boc-amino groups.
Thiourea Derivatives: : Contain similar sulfur functional groups but differ in structure.
N-Boc Protected Amino Acids: : Share the Boc protecting group but have different core structures.
Uniqueness
5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid stands out due to its combined functional groups, providing a unique reactivity profile that enables its diverse applications in various fields.
There you go! This compound's rich potential is woven into its complex structure. Fascinating, isn't it?
Propiedades
IUPAC Name |
5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanylmethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-13(2,3)19-12(17)14-6-7-20-8-9-4-5-10(18-9)11(15)16/h4-5H,6-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMZFKQRIBVPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCC1=CC=C(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid](/img/structure/B6608771.png)
![sodium 5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate](/img/structure/B6608777.png)
![3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B6608781.png)

![1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers](/img/structure/B6608794.png)
![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride](/img/structure/B6608798.png)







